N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide
Description
N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and an acetamide group
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-4-5-13-11-24-16(18-13)19-15(23)17-12-6-8-21(9-7-12)10-14(22)20(2)3/h11-12H,4-10H2,1-3H3,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGOTMYJVMUDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)NC(=O)NC2CCN(CC2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Attachment of the Propyl Group: The propyl group is introduced through alkylation reactions, often using propyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The thiazole and piperidine rings are coupled using carbamoylation reactions, where carbamoyl chlorides react with amines.
Final Acetamide Formation: The final step involves the acylation of the piperidine nitrogen with N,N-dimethylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antimicrobial activities.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide
- N,N-dimethyl-2-[4-[(4-ethyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide
Uniqueness
N,N-dimethyl-2-[4-[(4-propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetamide is unique due to the specific propyl substitution on the thiazole ring, which can influence its binding affinity and selectivity towards biological targets, potentially leading to different pharmacological profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
